molecular formula C24H23N3O2 B2592385 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3,5-dimethylphenyl)acetamide CAS No. 1286709-60-1

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2592385
CAS No.: 1286709-60-1
M. Wt: 385.467
InChI Key: GSKBKOIMCHAHHW-UHFFFAOYSA-N
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Description

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolo[2,3-c]pyridine core

Mechanism of Action

Target of Action

It is known that compounds with a pyrrolopyrazine scaffold, which this compound contains, have exhibited a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Mode of Action

It is known that pyrrolopyrazine derivatives can exhibit kinase inhibitory activity . This suggests that the compound may interact with its targets, likely kinases, leading to inhibition of their activity.

Biochemical Pathways

Given the compound’s potential kinase inhibitory activity , it may affect pathways regulated by these kinases, leading to downstream effects such as altered cell proliferation, migration, and survival.

Result of Action

Given its potential kinase inhibitory activity , the compound may lead to changes in cellular processes regulated by these kinases, such as cell proliferation and survival.

Action Environment

This compound, with its pyrrolopyrazine scaffold, presents an interesting area for future research given its potential wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine
  • 4,5-Dihydropyrazoles
  • Imidazole derivatives

Uniqueness

Compared to these similar compounds, 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3,5-dimethylphenyl)acetamide stands out due to its specific structural features and the unique combination of functional groups.

Properties

IUPAC Name

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-17-12-18(2)14-21(13-17)25-22(28)16-27-11-9-20-8-10-26(23(20)24(27)29)15-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKBKOIMCHAHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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